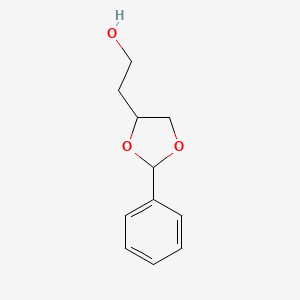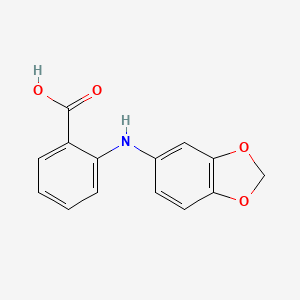
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. The introduction of the diethylaminomethyl group and the 3,3,5-trimethylcyclohexyl group requires specific reagents and conditions. For example, the diethylaminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, diethylamine, and the phenol compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenol to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The diethylaminomethyl group can enhance the compound’s ability to bind to specific sites, while the phenyl and cyclohexyl groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to various compounds, including vasodilators and sunscreen components.
Cyclohexanol, 3,3,5-trimethyl-: Used in the synthesis of other organic compounds and has similar structural features.
Uniqueness
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
5428-85-3 |
|---|---|
Fórmula molecular |
C26H37NO |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol |
InChI |
InChI=1S/C26H37NO/c1-6-27(7-2)18-23-14-21(22-13-19(3)16-26(4,5)17-22)15-24(25(23)28)20-11-9-8-10-12-20/h8-12,14-15,19,22,28H,6-7,13,16-18H2,1-5H3 |
Clave InChI |
DOKAUPLTWNRNTQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C(=CC(=C1)C2CC(CC(C2)(C)C)C)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


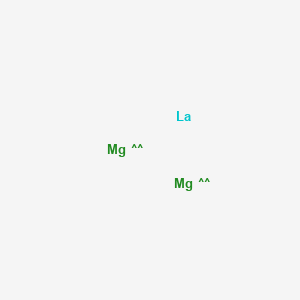

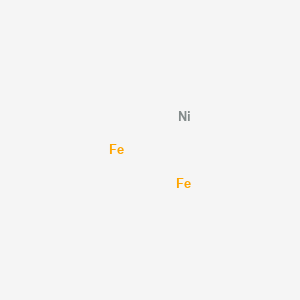

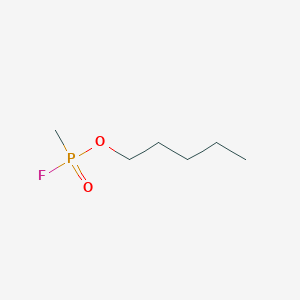
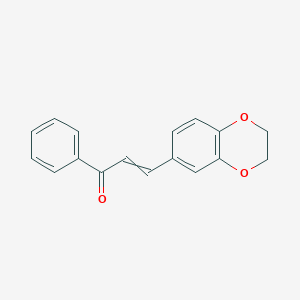
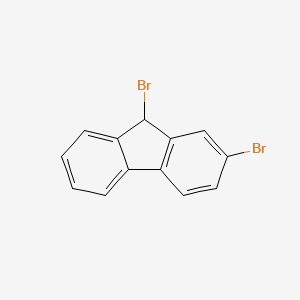
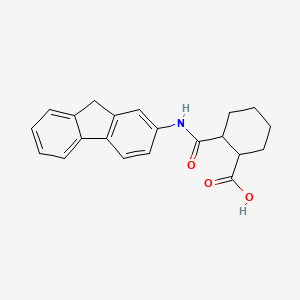

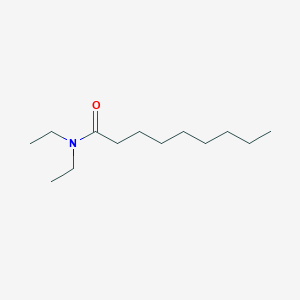
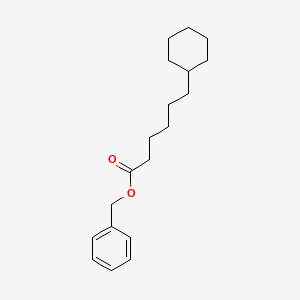
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
